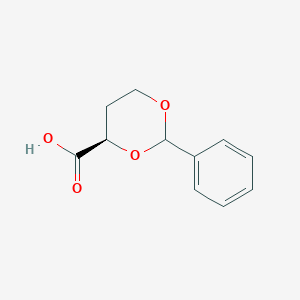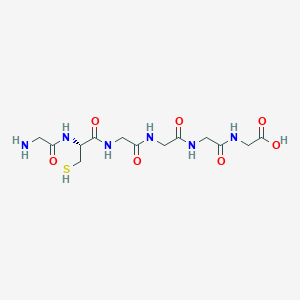![molecular formula C16H19N3O2 B14234107 6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 823793-17-5](/img/structure/B14234107.png)
6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with the molecular formula C₁₆H₁₉N₃O₂ and a molecular weight of 285.34 g/mol . This compound features a pyrimidine ring fused with a cyclohexa-2,4-dien-1-one moiety, making it a unique structure in the realm of heterocyclic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactionsThe final step involves the cyclization to form the cyclohexa-2,4-dien-1-one structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[5-Acetyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- 6-[5-Propionyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
Uniqueness
6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific butanoyl group, which imparts distinct chemical and biological properties compared to its acetyl and propionyl analogs .
Propriétés
Numéro CAS |
823793-17-5 |
|---|---|
Formule moléculaire |
C16H19N3O2 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
1-[4-(dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl]butan-1-one |
InChI |
InChI=1S/C16H19N3O2/c1-4-7-13(20)12-10-17-15(18-16(12)19(2)3)11-8-5-6-9-14(11)21/h5-6,8-10,21H,4,7H2,1-3H3 |
Clé InChI |
UKMVQHCEMKZFAY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


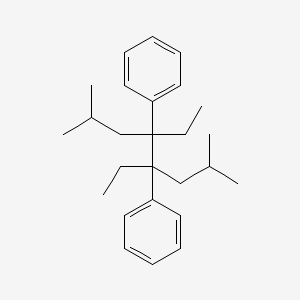
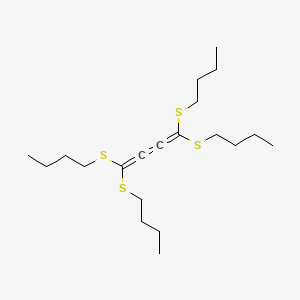
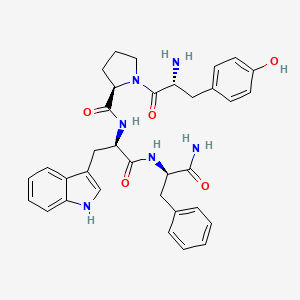
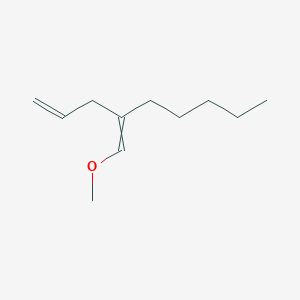
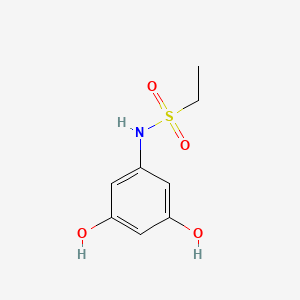
![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
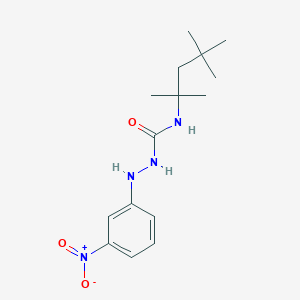
methanone](/img/structure/B14234060.png)
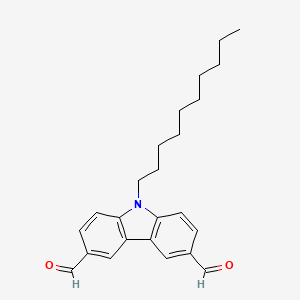
![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)

